molecular formula C13H9F3N2O2 B1354181 Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate CAS No. 95651-19-7

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate

Cat. No.: B1354181
CAS No.: 95651-19-7
M. Wt: 282.22 g/mol
InChI Key: ZTAZLDHQURMTRV-UHFFFAOYSA-N
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Description

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is an organic compound with the molecular formula C13H9F3N2O2. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl carbamate moiety.

Biochemical Analysis

Biochemical Properties

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in the metabolism of other compounds, thereby influencing their activity and stability . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of certain genes, leading to changes in cellular behavior and function . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, leading to their inhibition . This inhibition can result in a cascade of biochemical changes, ultimately affecting gene expression and cellular function. The binding interactions are typically strong and specific, ensuring that the compound effectively inhibits its target enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant inhibitory activity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function, making it important to study these aspects for a comprehensive understanding of the compound’s biochemical properties.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

The synthesis of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate typically involves the reaction of 2-amino-5-trifluoromethylpyridine with phenyl chloroformate. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures (0°C) to ensure controlled addition and reaction . The general reaction scheme is as follows:

  • Dissolve 2-amino-5-trifluoromethylpyridine in tetrahydrofuran.
  • Cool the solution to 0°C using an ice bath.
  • Add phenyl chloroformate dropwise to the mixture while stirring.
  • Allow the reaction to proceed for a specified duration, typically 30 minutes.
  • Isolate the product by standard purification techniques such as recrystallization or chromatography.

Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate can be compared with other trifluoromethyl-containing compounds, such as:

Properties

IUPAC Name

phenyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-11(17-8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAZLDHQURMTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465543
Record name Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95651-19-7
Record name Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-(trifluoromethyl)pyridin-2-amine (100 mg, 0.617 mmol) and N,N-diisopropylethylamine (159.5 mg, 215 μL, 1.234 mmol) in 5 mL CH2Cl2 was treated with phenyl chloroformate (106 mg, 85 μL, 0.68 mmol) and left to stir for 3 h at rt. Solution was diluted with EtOAc and washed twice with 1 N HCl and 1 time with brine. The organic layer was dried (Na2SO4) and concentrated to provide a white solid. Tituration with 10% EtOAc in hexanes gave 120 mg (69%, 0.42 mmol) of the above compound as a white solid. 1H-NMR (DMSO-d6) δ 11.26 (s, 1H), 8.70 (s, 1H), 8.22 to 8.16 (m, 1H), 7.99 (d, J=8 Hz, 1H), 7.45 to 7.40 (m, 2H), 7.30 to 7.20 (m, 3 H)
Quantity
100 mg
Type
reactant
Reaction Step One
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215 μL
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reactant
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85 μL
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reactant
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5 mL
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solvent
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[Compound]
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hexanes
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Yield
69%

Synthesis routes and methods II

Procedure details

Dissolve 2-amino-5-trifluoromethylpyridine (162 mg, 1.0 mmole) in pyridine (2.0 mL) under nitrogen at room temperature. Add drop wise phenyl chloroformate (0.125 mL, 1.0 mmole) to the reaction mixture at room temperature. Stir the mixture for 24 hours and new spot is noticed in TLC (30% EtOAc/hexane). Evaporate the reaction mixture under vacuo and purify the crude by flash column chromatography on a silica gel using CHCl3 to afford (5-Trifluoromethyl-pyridin-2-yl)-carbamic acid phenyl ester as a white solid.
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
2 mL
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solvent
Reaction Step One
Quantity
0.125 mL
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reactant
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EtOAc hexane
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Phenyl chloroformate (1.92 g, 12.3 mmol) was added to a stirring solution of 2-amino-5-trifluoromethylpyridine (2.0 g, 12.3 mmol) in pyridine (20 mL) at a rate which maintained the temperature at 21° C. The mixture was stirred for an additional 0.5 hr and the resulting precipitate was collected by filtration, extracted with ether, then dried to obtain 2.33 g (67 percent of theory) of the title compound as white crystals melting at 203° C.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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